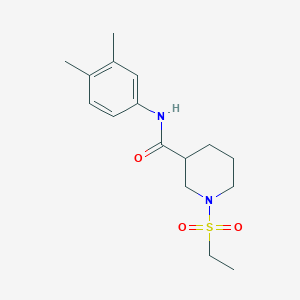![molecular formula C20H28N4O2S B5587178 (3S)-1-(5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-furoyl)-N,N-dimethylazepan-3-amine](/img/structure/B5587178.png)
(3S)-1-(5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-furoyl)-N,N-dimethylazepan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multiple steps, including cyclocondensation, Michael addition, and alkylation processes. For example, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the synthesis of certain compounds, is prepared through an efficient and stereoselective process involving asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003). Similarly, compounds with pyrimidine linked to pyrazole heterocyclics have been synthesized via microwave irradiative cyclocondensation, highlighting the importance of modern synthesis techniques in creating these complex molecules (Deohate & Palaspagar, 2020).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by spectroscopic methods such as NMR, IR, and X-ray crystallography. For instance, certain derivatives have been analyzed to reveal their structural characteristics, including their crystal systems and space groups, providing insights into the molecular conformations and interactions that govern their stability and reactivity (Ren et al., 2006).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a variety of chemical reactions, including condensation with aromatic aldehydes, cyclocondensation, and reactions with alkyl mono- and di-halides. These reactions are crucial for the functionalization of the pyrimidine core and the creation of new heterocyclic systems, which are often evaluated for their biological activities (Elmuradov et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, including their crystalline structure, melting points, and solubility, are essential for understanding their behavior in different environments and potential applications. These properties are determined through various analytical techniques and contribute to the compounds' characterization (Bozorov et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the ability to undergo specific transformations, are key to the utility of pyrimidine derivatives in synthetic chemistry and other applications. Studies on these compounds often focus on their synthesis and subsequent reactions to explore their potential as intermediates in the creation of complex molecules with desired activities (Gangjee et al., 2005).
Propriétés
IUPAC Name |
[(3S)-3-(dimethylamino)azepan-1-yl]-[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-14-11-15(2)22-20(21-14)27-13-17-8-9-18(26-17)19(25)24-10-6-5-7-16(12-24)23(3)4/h8-9,11,16H,5-7,10,12-13H2,1-4H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETJDGAWUJVGPR-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)N3CCCCC(C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)N3CCCC[C@@H](C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-furoyl)-N,N-dimethylazepan-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-3-chromanecarboxamide](/img/structure/B5587101.png)
![(3-isoxazolylmethyl){[2-(3-methoxyphenyl)-7-(methylthio)-3-quinolinyl]methyl}methylamine](/img/structure/B5587108.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B5587112.png)
![3-ethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5587117.png)
![2-[9-(4-cyclopentylpyrimidin-2-yl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5587135.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5587136.png)
![4-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5587143.png)
![N-{4-[(4-methyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5587144.png)

![5-{[(3R*,4R*)-4-ethyl-3,4-dihydroxypiperidin-1-yl]carbonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5587159.png)


![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5587173.png)
![2-fluoro-N-{[(2S,4S)-4-fluoro-1-(N-methyl-L-alanyl)-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5587176.png)